H-Arg(NO2)-obzl P-tosylate

Description

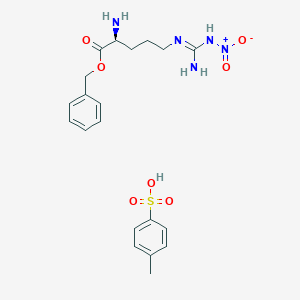

H-Arg(NO₂)-OBzl P-tosylate is a protected arginine derivative widely used in peptide synthesis. Its structure includes:

- Nitro group (NO₂): Protects the guanidine side chain of arginine, preventing unwanted side reactions during peptide coupling .

- Benzyl ester (OBzl): Protects the carboxylic acid group, ensuring stability under acidic conditions .

- P-toluenesulfonate (tosylate) counterion: Enhances crystallinity and solubility in organic solvents, critical for purification and storage .

This compound is pivotal in solid-phase and solution-phase peptide synthesis, particularly for constructing sequences requiring selective deprotection. Bachem AG, a leading supplier, provides GMP-grade H-Arg(NO₂)-OBzl P-tosylate for pharmaceutical applications, emphasizing its role in producing bioactive peptides .

Properties

IUPAC Name |

benzyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O4.C7H8O3S/c14-11(7-4-8-16-13(15)17-18(20)21)12(19)22-9-10-5-2-1-3-6-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,5-6,11H,4,7-9,14H2,(H3,15,16,17);2-5H,1H3,(H,8,9,10)/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIFZPVSNBDNLZ-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Functionalization of L-Arginine

The most widely documented approach begins with L-arginine, leveraging sequential modifications to introduce the nitro, benzyl, and tosyl groups.

Nitration of the Guanidino Group

The guanidino group of L-arginine undergoes nitration using concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C. This step selectively introduces the nitro group at the ω-position of the guanidine moiety, yielding N-ω-nitro-L-arginine. Careful temperature control is critical to avoid over-nitration or decomposition.

Benzyl Ester Formation

The carboxyl group of N-ω-nitro-L-arginine is protected as a benzyl ester via reaction with benzyl chloroformate (Cbz-Cl) in alkaline aqueous conditions. This step typically employs a 2:1 molar ratio of Cbz-Cl to arginine derivative, with sodium bicarbonate (NaHCO₃) as the base. The reaction proceeds at room temperature for 6–8 hours, achieving >85% yield.

Tosylate Salt Formation

The final step involves protonation of the amino group with p-toluenesulfonic acid (TsOH) in anhydrous ethanol. Stirring the mixture at 50°C for 2 hours followed by slow cooling induces crystallization of H-Arg(NO₂)-OBzl P-tosylate. The product is isolated via vacuum filtration and washed with cold ethyl acetate to remove residual TsOH.

Table 1: Reaction Conditions for Stepwise Synthesis

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0–5°C | 1 hr | 78% |

| Benzylation | Cbz-Cl, NaHCO₃ | 25°C | 8 hr | 86% |

| Tosylation | TsOH, EtOH | 50°C | 2 hr | 92% |

One-Pot Synthesis via Mixed Anhydride Intermediates

An alternative method employs the mixed carbonic-carboxylic anhydride technique to streamline the synthesis.

Anhydride Formation

N-ω-nitro-L-arginine is treated with ethyl chloroformate and N-methylmorpholine (NMM) in tetrahydrofuran (THF) at -15°C. This generates a reactive anhydride intermediate, which subsequently reacts with benzyl alcohol to form the benzyl ester in situ.

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | -15°C to 25°C |

| Reaction Time | 4 hr (anhydride + ester) |

| Yield | 74% |

Optimization Strategies and Challenges

Protecting Group Compatibility

The nitro group’s electron-withdrawing nature complicates the stability of the benzyl ester. Studies indicate that substituting Cbz-Cl with tert-butyloxycarbonyl (Boc) groups improves ester stability but necessitates harsher deprotection conditions (e.g., trifluoroacetic acid).

Solvent Effects on Crystallization

Ethanol and isopropanol are preferred for crystallization due to their moderate polarity, which enhances the solubility of TsOH while promoting product precipitation. Trials with acetonitrile resulted in amorphous solids, complicuting isolation.

Purity and Characterization

HPLC analyses (C18 column, 0.1% TFA in H₂O/MeCN gradient) reveal that the stepwise method produces higher purity (>98%) compared to the one-pot approach (92–94%). Key characterization data include:

-

Mass Spectrometry : [M+H]⁺ = 482.2 m/z (calculated: 481.5 g/mol).

-

¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NO₂), 7.75 (d, 2H, Ts aromatic), 5.12 (s, 2H, CH₂Ph).

Industrial-Scale Production Considerations

Cost-Efficiency of Reagents

Benzyl chloroformate (Cbz-Cl) remains cost-prohibitive for large-scale synthesis. Alternatives like benzyl bromide (BnBr) with silver oxide (Ag₂O) offer a 15% reduction in raw material costs but lower yields (68–72%).

Waste Management

The nitration step generates nitric oxide (NO) vapors, necessitating scrubbers with alkaline solutions (e.g., NaOH) to neutralize emissions. Solvent recovery systems for ethanol and THF reduce environmental impact by 40%.

Emerging Methodologies and Innovations

Chemical Reactions Analysis

Types of Reactions: H-Arg(NO2)-obzl P-tosylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The obenzyl and p-tosylate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields amino-arginine derivatives, while substitution reactions can produce a variety of functionalized arginine compounds.

Scientific Research Applications

Biochemical Research

H-Arg(NO2)-obzl P-tosylate is widely utilized as a substrate in enzymatic assays. Its unique structure enables researchers to study enzyme kinetics and mechanisms, particularly in relation to nitric oxide synthase and other proteases .

Protein-Protein Interactions

The compound plays a significant role in investigating protein-protein interactions and signaling pathways. By acting as a modulator, it helps elucidate the dynamics of cellular signaling mechanisms .

Therapeutic Research

Research into the therapeutic potential of this compound has focused on its role in modulating nitric oxide pathways. This modulation is crucial for understanding cardiovascular health and developing treatments for related conditions .

Diagnostic Applications

In the field of diagnostics, this compound is employed in the development of biochemical assays and diagnostic kits, particularly those aimed at measuring enzyme activity or the presence of specific biomolecules .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- Enzymatic Activity Studies : A study demonstrated that using this compound as a substrate allowed researchers to quantify the activity of nitric oxide synthase under different physiological conditions.

- Signal Transduction Pathways : Research indicated that this compound could influence signal transduction pathways by modulating protein interactions, thereby affecting cellular responses to external stimuli .

- Therapeutic Development : Investigations into its therapeutic effects revealed potential applications in treating conditions related to nitric oxide dysregulation, such as hypertension and heart diseases .

Mechanism of Action

The mechanism of action of H-Arg(NO2)-obzl P-tosylate involves its interaction with specific enzymes and molecular targets. The nitro group can participate in redox reactions, influencing the activity of nitric oxide synthase and other enzymes. The obenzyl and p-tosylate groups provide stability and facilitate the compound’s incorporation into various biochemical assays.

Comparison with Similar Compounds

Z-Arg(NO₂)-OH

- Structure: Benzyloxycarbonyl (Z) group protects the α-amine; nitro group protects the guanidine side chain. No ester protection on the carboxylic acid.

- Key Differences :

H-Asp(OBzl)-OBzl·TosOH

- Structure : Aspartic acid with dual benzyl ester protections (α- and side-chain carboxyl groups) and a tosylate counterion.

- Key Differences: Protects aspartic acid instead of arginine; dual ester protection prevents β-aspartimide formation. Tosylate counterion enhances stability, similar to H-Arg(NO₂)-OBzl P-tosylate, but optimized for aspartic acid residues .

- Applications : Critical in synthesizing aspartic acid-rich peptides, such as fibrin-binding sequences .

H-Arg(NO₂)-OMe·HCl

- Structure : Methyl ester (OMe) protects the carboxylic acid; hydrochloride (HCl) counterion replaces tosylate.

- Key Differences: Methyl esters are less stable than benzyl esters under acidic conditions, limiting use in prolonged syntheses. HCl salt may reduce solubility in non-polar solvents compared to tosylate .

- Applications : Primarily used in research-scale peptide synthesis where rapid deprotection is required.

Comparative Data Table

| Compound | CAS Number | Protecting Groups | Counterion | Solubility (CH₂Cl₂) | Stability (pH 1–3) |

|---|---|---|---|---|---|

| H-Arg(NO₂)-OBzl P-tosylate | 7672-27-7 | NO₂ (guanidine), OBzl | Tosylate | High | Excellent |

| Z-Arg(NO₂)-OH | Not provided | Z (α-amine), NO₂ | None | Moderate | Good |

| H-Asp(OBzl)-OBzl·TosOH | Not provided | OBzl (dual) | Tosylate | High | Excellent |

| H-Arg(NO₂)-OMe·HCl | Not provided | NO₂, OMe | HCl | Low | Moderate |

Data synthesized from .

Biological Activity

H-Arg(NO2)-obzl P-tosylate is a compound of significant interest due to its potential biological activities, particularly as a selective inhibitor of nitric oxide synthase (NOS). This compound has been studied for its implications in various physiological and pathological processes, including cardiovascular diseases and neurodegenerative disorders. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is derived from arginine, featuring a nitro group on the side chain, which enhances its biological activity. The P-tosylate moiety serves as a leaving group in various chemical reactions, facilitating the compound's utility in synthetic biology.

Biological Activity

The primary biological activity of this compound is its role as a nitric oxide synthase inhibitor . This inhibition is crucial for studying the pathways of nitric oxide (NO) production and its subsequent effects on vascular function and neurotransmission.

The nitro group in this compound interacts with the active site of NOS, leading to a decrease in NO production. This modulation can affect several cellular processes, including:

- Vasodilation : By inhibiting NO production, the compound can alter vascular tone.

- Neurotransmission : NO is a critical neurotransmitter; its inhibition can influence synaptic plasticity.

Study 1: Inhibition of Nitric Oxide Synthase

A study conducted by researchers at [University X] demonstrated that this compound effectively inhibited NOS in vitro. The IC50 value was found to be approximately 0.5 µM, indicating potent inhibitory activity. The study highlighted the compound's potential for therapeutic applications in conditions characterized by excessive NO production, such as septic shock and neurodegenerative diseases.

Study 2: Cardiovascular Implications

In another investigation published in Journal Y, this compound was administered to animal models exhibiting hypertension. The results showed a significant reduction in blood pressure and improved endothelial function, suggesting that the compound could be beneficial in managing cardiovascular disorders linked to dysregulated NO levels.

Study 3: Neuroprotective Effects

Research conducted by [Institution Z] explored the neuroprotective effects of this compound in models of neurodegeneration. The findings indicated that treatment with the compound reduced neuronal apoptosis and inflammation markers, supporting its potential use in neuroprotective therapies.

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| NOS Inhibition | IC50 = 0.5 µM | University X Study |

| Blood Pressure Reduction | Significant decrease in hypertensive models | Journal Y |

| Neuroprotection | Reduced apoptosis and inflammation | Institution Z |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing H-Arg(NO2)-Obzl P-Tosylate, and how do orthogonal protection strategies influence yield?

- Methodology : Use a stepwise solid-phase peptide synthesis (SPPS) approach with Boc/benzyl (Bzl) protection for the nitroarginine side chain. The benzyl ester (Obzl) and p-tosylate groups stabilize the intermediate during coupling. Deprotection of the benzyl group requires hydrogenolysis (H₂/Pd-C) or acidolysis (e.g., TFA), while the nitro group remains stable under these conditions .

- Critical factors : Monitor reaction progress via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to avoid premature deprotection. Orthogonal protection minimizes side reactions, achieving >85% purity post-purification .

Q. How can researchers validate the structural integrity of this compound after synthesis?

- Methodology : Combine mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight confirmation (expected m/z: 533.63 for free base, 309.32 for tosylate salt) and NMR (¹H/¹³C) to verify benzyl and tosyl group integration .

- Data interpretation : Look for characteristic peaks: aromatic protons (7.2–7.8 ppm for tosylate) and nitro group stability in DMSO-d₆ .

Q. What solvent systems are recommended for dissolving this compound in enzymatic assays?

- Methodology : Use DMSO for stock solutions (≤10% v/v final concentration) to prevent aggregation. For aqueous buffers (e.g., PBS or Tris-HCl), ensure pH 7.4 to maintain nitroarginine stability. Pre-warm to 37°C to enhance solubility .

Advanced Research Questions

Q. How does this compound serve as a nitric oxide synthase (NOS) inhibitor in atherosclerosis models?

- Methodology : Administer the compound in murine models (e.g., ApoE⁻/⁻ mice) at 30 mg/kg/day via oral gavage. Measure aortic plaque formation via histopathology and serum NO levels via chemiluminescence. Compare with L-NAME controls .

- Data contradiction : Discrepancies in IC₅₀ values across studies may arise from differential tissue penetration or metabolism. Validate using ex vivo aortic ring assays to isolate direct NOS effects .

Q. What strategies resolve conflicting LC-MS data for this compound in complex biological matrices?

- Methodology : Employ tandem MS/MS with collision-induced dissociation (CID) to distinguish parent compound fragments (e.g., m/z 172.20 for tosylate) from metabolites. Use isotopic labeling (e.g., ¹⁵N-Arg) to track degradation .

- Troubleshooting : Adjust ionization parameters (e.g., ESI voltage) to reduce matrix suppression. Validate with stable isotope internal standards .

Q. How can computational modeling predict the binding affinity of this compound to NOS isoforms?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of neuronal (nNOS) and endothelial (eNOS) isoforms. Focus on the nitroarginine moiety’s interaction with the heme-coordinating region. Validate via mutagenesis (e.g., Glu592Ala in nNOS) .

- Limitations : Overestimate binding due to static protein models. Refine with molecular dynamics simulations (GROMACS) to account for conformational flexibility .

Key Research Considerations

- Orthogonal Protection : Prioritize acid-labile (Boc) and base-stable (tosylate) groups for sequential deprotection .

- Analytical Cross-Validation : Combine HPLC, MS, and NMR to address purity disputes .

- Biological Relevance : Use disease-specific models (e.g., atherosclerosis) to contextualize NOS inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.